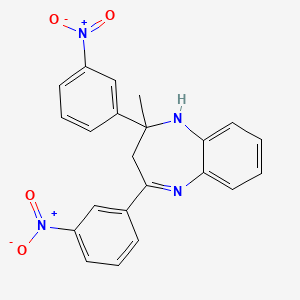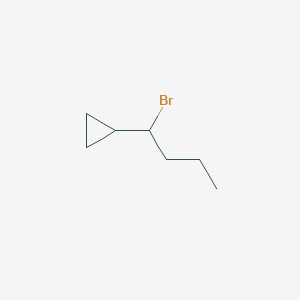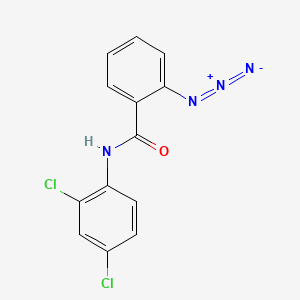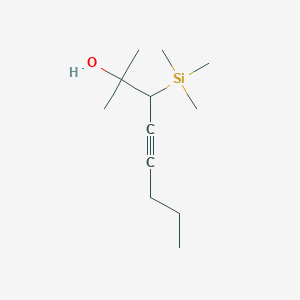![molecular formula C9H4N2O4 B14402464 4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide CAS No. 88353-36-0](/img/structure/B14402464.png)
4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide typically involves the reaction of 3,4-diaminocoumarin with specific reagents. One common method includes the reaction with selenous acid, which has been studied extensively . The reaction conditions often involve the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of the compound has also been explored .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as ammonia, amines, and hydrazine hydrate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of corresponding amides or hydrazides .
Wissenschaftliche Forschungsanwendungen
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinct chemical properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide exerts its effects involves interactions with various molecular targets. The oxadiazole moiety is known to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H- 1Benzopyrano[3,4-c][1,2,5]selenodiazol-4-one : This compound is similar in structure but contains a selenium atom instead of an oxygen atom .
- 4H- 1Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one : This compound contains a sulfur atom instead of an oxygen atom .
Uniqueness
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activity. The comparison with its selenium and sulfur analogs highlights the influence of different heteroatoms on the compound’s properties and reactivity.
Eigenschaften
CAS-Nummer |
88353-36-0 |
|---|---|
Molekularformel |
C9H4N2O4 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
3-oxidochromeno[3,4-c][1,2,5]oxadiazol-3-ium-4-one |
InChI |
InChI=1S/C9H4N2O4/c12-9-8-7(10-15-11(8)13)5-3-1-2-4-6(5)14-9/h1-4H |
InChI-Schlüssel |
PJDAGJSKJMFKGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NO[N+](=C3C(=O)O2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)


![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)


![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)

![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
